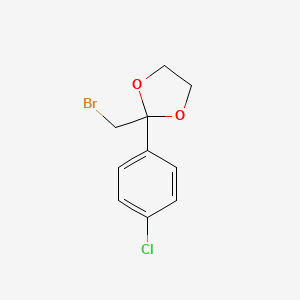

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane

説明

Molecular Geometry and Stereochemical Configuration Analysis

This compound exhibits a complex molecular architecture characterized by multiple functional groups arranged around a central 1,3-dioxolane ring system. The compound possesses the molecular formula C₁₀H₁₀BrClO₂ with a molecular weight of 277.54 grams per mole, as confirmed by multiple chemical databases. The Chemical Abstracts Service registry number 3418-24-4 uniquely identifies this specific structural configuration.

The molecular geometry centers around a five-membered 1,3-dioxolane ring, which contains two oxygen atoms positioned at the 1 and 3 positions, creating a cyclic acetal structure. This ring system serves as the foundation for two significant substituents: a bromomethyl group and a 4-chlorophenyl group, both attached to the same carbon atom at the 2-position of the dioxolane ring. The presence of these bulky substituents at the same carbon center creates a quaternary carbon configuration that significantly influences the overall molecular conformation.

The stereochemical aspects of this compound involve the potential for conformational flexibility within the dioxolane ring system. The five-membered ring typically adopts non-planar conformations to minimize ring strain and optimize orbital overlap between the oxygen atoms and adjacent carbon centers. The electronic effects of the electron-withdrawing chlorine substituent on the phenyl ring, combined with the polarizable bromine atom in the methyl substituent, create distinct charge distribution patterns that influence both the molecular geometry and chemical reactivity.

Computational studies and experimental observations indicate that the compound exhibits specific density characteristics of 1.545 grams per cubic centimeter, reflecting the influence of the heavy halogen atoms on the overall molecular packing. The boiling point of 335 degrees Celsius at 760 millimeters of mercury demonstrates the substantial intermolecular forces present due to the halogen bonding capabilities and aromatic interactions.

X-ray Crystallographic Studies of Dioxolane Ring Conformation

X-ray crystallographic investigations of related 1,3-dioxolane compounds provide crucial insights into the preferred conformational states of the ring system in this compound. Studies of structurally similar dioxolane derivatives reveal that five-membered 1,3-dioxolane rings consistently adopt envelope conformations rather than planar arrangements.

Crystallographic analysis of comparable dioxolane structures demonstrates that the ring typically exhibits an envelope conformation with one of the ring atoms deviating significantly from the plane defined by the remaining four atoms. In the case of 2-(1,3-dioxolan-2-yl)phenol, X-ray diffraction studies showed that one oxygen atom deviated by 0.477 angstroms from the plane of the remaining four ring atoms, with a characteristic carbon-oxygen-carbon-carbon torsion angle of -0.6 degrees.

The conformational preferences observed in related compounds suggest that this compound likely adopts a similar envelope conformation. The presence of bulky substituents at the 2-position would be expected to influence the specific atom that serves as the envelope flap, potentially favoring conformations that minimize steric interactions between the bromomethyl group, the 4-chlorophenyl ring, and the ring oxygen atoms.

Crystallographic studies of other substituted dioxolane derivatives indicate that intermolecular interactions play crucial roles in crystal packing arrangements. The presence of both bromine and chlorine atoms in the target compound would be expected to facilitate halogen bonding interactions, potentially leading to specific crystal packing motifs that optimize these weak intermolecular forces. Such interactions could include carbon-hydrogen to oxygen contacts and halogen to halogen interactions that stabilize the overall crystal structure.

The molecular conformation within the crystal lattice would also be influenced by the relative orientation of the 4-chlorophenyl group with respect to the dioxolane ring plane. Crystallographic evidence from related aromatic-substituted dioxolanes suggests that the aromatic ring typically adopts orientations that minimize steric clashes while maximizing favorable intermolecular interactions.

Comparative Analysis with Related 1,3-Dioxolane Derivatives

Comparative structural analysis with related 1,3-dioxolane derivatives reveals important trends in molecular geometry and conformational preferences that illuminate the structural characteristics of this compound. The parent 1,3-dioxolane molecule (C₃H₆O₂) serves as the fundamental structural unit, exhibiting a molecular weight of 74.08 grams per mole and representing the simplest member of this chemical family.

Examination of 2-(bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane provides direct comparison with the target compound, differing only in the halogen substituent on the aromatic ring. This fluorine-containing analog possesses a molecular formula of C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 grams per mole, demonstrating the mass contribution of the different halogen atoms. The smaller size and higher electronegativity of fluorine compared to chlorine would be expected to result in different electronic distribution patterns and potentially altered conformational preferences.

Another structurally related compound, 2-(bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane, substitutes an electron-donating methyl group for the electron-withdrawing chlorine atom. This compound exhibits a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 grams per mole. The electronic differences between electron-donating and electron-withdrawing substituents on the aromatic ring provide insights into how electronic effects influence overall molecular properties and potential reactivity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Aromatic Substituent | Electronic Effect |

|---|---|---|---|---|

| This compound | C₁₀H₁₀BrClO₂ | 277.54 | Chlorine | Electron-withdrawing |

| 2-(Bromomethyl)-2-(4-fluorophenyl)-1,3-dioxolane | C₁₀H₁₀BrFO₂ | 261.09 | Fluorine | Electron-withdrawing |

| 2-(Bromomethyl)-2-(4-methylphenyl)-1,3-dioxolane | C₁₁H₁₃BrO₂ | 257.12 | Methyl | Electron-donating |

| 1,3-Dioxolane (parent) | C₃H₆O₂ | 74.08 | None | Neutral |

More complex derivatives such as 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane represent highly substituted analogs with multiple aromatic rings and additional functional groups. These compounds, with molecular formulas reaching C₁₇H₁₅BrCl₂O₃ and molecular weights exceeding 400 grams per mole, demonstrate how additional substitution can dramatically increase molecular complexity while maintaining the core dioxolane ring structure.

The conformational analysis across this series of compounds reveals consistent trends in ring puckering and envelope conformations. Crystallographic studies indicate that regardless of substituent pattern, 1,3-dioxolane rings maintain their preference for non-planar conformations, with the specific details of the envelope conformation influenced by the steric and electronic demands of the substituents. The presence of heavy atoms such as bromine consistently contributes to increased molecular density and altered physical properties compared to lighter analogs.

特性

IUPAC Name |

2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXPROBTEJTMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307867 | |

| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-24-4 | |

| Record name | NSC195977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound has the following structure:

Synthesis typically involves the reaction of (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chlorophenyl)ethanone, often under solvent-free conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane ring exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been tested against various pathogens:

- Antifungal Activity : Studies have shown that dioxolane derivatives can inhibit the growth of fungi such as Candida albicans . For instance, analogues with specific substitutions demonstrated inhibition percentages ranging from 6.24% to 21.65% against C. albicans.

- Bacterial Activity : The compound was also evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with cellular targets, disrupting normal cellular functions. For instance, some studies suggest that similar compounds may act by inhibiting key enzymes involved in metabolic pathways of pathogens .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of dioxolane derivatives revealed that modifications to the phenyl group significantly affected antimicrobial potency. The synthesized compounds were screened for their activity against various microbial strains, leading to the identification of several promising candidates with enhanced efficacy .

| Compound | Antimicrobial Activity (%) | Target Pathogen |

|---|---|---|

| A | 21.65 | C. albicans |

| B | 14.96 | S. aureus |

| C | 9.42 | E. coli |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of halogen substituents on the aromatic ring influenced both the potency and spectrum of activity against different pathogens. The most effective compounds contained multiple halogens on the aromatic moiety .

科学的研究の応用

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of mitratapide, a lipid-lowering agent that inhibits apolipoprotein B secretion and microsomal triglyceride transfer protein. The synthesis process involves the reaction of 2-bromo-1-(4-chloro-phenyl)-ethanone with (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate .

Key Pharmaceutical Properties:

- Mitratapide : Effective in treating obesity by lowering lipid levels.

- Synthesis Efficiency : Improved methods have been developed to enhance yield and purity during synthesis .

Agricultural Chemistry

In agricultural chemistry, 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is employed in developing pesticides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact while ensuring crop protection.

Applications in Agriculture:

- Pesticides : Development of new formulations that target specific pests.

- Herbicides : Formulations that effectively manage weed populations without harming beneficial flora .

Material Science

The compound is incorporated into polymer formulations to enhance the durability and performance of materials used in coatings and adhesives. This application is crucial for industries requiring high-performance materials that can withstand harsh environments.

Material Science Benefits:

- Durability : Improved resistance to wear and tear.

- Adhesive Performance : Enhanced bonding properties for various substrates .

Biochemical Research

In biochemistry, this compound aids in biochemical assays and research focused on enzyme interactions and metabolic pathways. Its role as a reagent allows researchers to explore complex biological processes more effectively.

Biochemical Applications:

- Enzyme Studies : Investigating enzyme kinetics and mechanisms.

- Metabolic Pathway Analysis : Understanding metabolic fluxes in biological systems .

Environmental Science

The compound also plays a role in environmental science, particularly in studies assessing the degradation of pollutants. Its chemical properties can be leveraged to develop remediation strategies aimed at cleaning contaminated sites.

Environmental Applications:

- Pollutant Degradation : Assessing the breakdown of harmful substances.

- Remediation Strategies : Developing methods to restore contaminated environments .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of mitratapide | Lipid-lowering properties |

| Agricultural Chemistry | Development of pesticides/herbicides | Effective pest control with minimal environmental impact |

| Material Science | Polymer formulations | Enhanced durability and adhesive performance |

| Biochemical Research | Enzyme assays/metabolic studies | Insights into biological processes |

| Environmental Science | Pollutant degradation studies | Development of remediation strategies |

Case Study 1: Mitratapide Synthesis

The improved synthesis method for (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane has demonstrated significant increases in yield (up to 64.8%) when performed under optimized conditions without solvents . This advancement enhances the overall efficiency of producing mitratapide for pharmaceutical applications.

Case Study 2: Agricultural Efficacy

Research into the use of this compound as a herbicide has shown promising results in controlling specific weed species while preserving crop yield. Field trials indicated effective pest management with reduced chemical runoff into surrounding ecosystems .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Dioxolane Derivatives

(a) 2-(Bromomethyl)-2-(4-bromophenyl)-1,3-dioxolane (CAS 3418-22-2)

- Structure : Replaces the 4-chlorophenyl group with 4-bromophenyl.

- Properties : Higher molecular weight (321.99 g/mol vs. ~273–305 g/mol for chloro analogs) and increased lipophilicity due to bromine’s larger atomic radius.

- Applications : Used in cross-coupling reactions, leveraging bromine’s reactivity in Suzuki-Miyaura couplings .

(b) 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane (CAS 68751-57-5)

- Structure : Additional chlorine at the 2-position of the phenyl ring.

- Impact: Enhanced electrophilicity and steric hindrance, altering reactivity in nucleophilic substitutions. Safety data indicate higher toxicity (GHS Category 2 for acute toxicity) compared to mono-chloro analogs .

(c) 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane (CAS 873012-43-2)

Non-Brominated Dioxolane Analogs

(a) 2-(4-Chlorophenyl)-1,3-dioxolane

- Structure : Lacks the bromomethyl group.

- Reactivity : Less reactive in alkylation or substitution reactions due to the absence of a bromine leaving group. Primarily used as a protecting group for aldehydes .

(b) 2-(Chloromethyl)-2-(4-chlorophenyl)-1,3-dioxolane

Fungicidal and Herbicidal Activity

- Dioxolane-Triazole Hybrids : Compounds like D20 (1-(((4R)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) exhibit broad-spectrum activity against Rhizoctonia solani (EC₅₀ = 9.74 mg/L) by inhibiting ergosterol biosynthesis. The bromomethyl group in the target compound may enhance membrane permeability compared to triazole derivatives .

Enzyme Inhibition

- Heme Oxygenase (HO) Inhibitors: Azalanstat analogs (e.g., 2-[2-(4-chlorophenyl)ethyl]-2-imidazolylmethyl-dioxolanes) show nanomolar inhibition of HO-1. The bromomethyl group in the target compound may improve binding kinetics through halogen bonding with active-site residues .

Physicochemical and Analytical Data

Q & A

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane, and how can reaction conditions be optimized?

The compound is typically synthesized via ketalization or bromomethylation reactions. For example, Grignard reagents derived from bromoethyl-dioxolane derivatives react with electrophilic substrates (e.g., carbonyl compounds) to form substituted dioxolanes . Optimization involves controlling stoichiometry (e.g., 1 equiv. of Grignard reagent) and reaction time to minimize side products. Solvent choice (e.g., DMSO for condensations) and temperature (e.g., hydrolysis in dioxane/water at 60–80°C) are critical for yield improvement .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify the bromomethyl (-CHBr) and 4-chlorophenyl groups. For example, the dioxolane protons resonate at δ 3.8–4.2 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 334.98 for CHBrClO) .

Q. What are the key stability considerations for handling this compound in the lab?

The bromomethyl group is moisture-sensitive and prone to hydrolysis. Storage under inert gas (N or Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Decomposition products (e.g., aldehydes or alcohols) can form if exposed to humidity .

Advanced Research Questions

Q. How does the electronic environment of the 4-chlorophenyl group influence regioselectivity in lithiation reactions?

The chloro substituent exerts a meta-directing, electron-withdrawing effect, which acidifies adjacent protons. In lithiation studies of analogous 2-(3,5-dichlorophenyl)-dioxolanes, the chloro group directs lithiation to the ortho position relative to the ketal oxygen, enabling selective functionalization (e.g., carboxylation or alkylation) . Competing directing effects (e.g., from the dioxolane oxygen) require DFT calculations to predict regioselectivity .

Q. What methodological challenges arise in coupling reactions involving the bromomethyl group, and how are they addressed?

The bromomethyl group can undergo elimination (forming alkenes) or undesired nucleophilic substitution. To mitigate this:

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between batches be resolved?

Batch inconsistencies often stem from stereochemical impurities or residual solvents. Solutions include:

- Crystallography : Single-crystal X-ray diffraction (e.g., as used for heme oxygenase-1 co-crystals) provides unambiguous stereochemical assignment .

- Chromatography : HPLC with chiral columns separates enantiomers, while GC-MS detects volatile impurities .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Drug Intermediates : Derivatives like 2-(2,4-dichlorophenyl)-1,3-dioxolanes are precursors to antifungal agents (e.g., terconazole) via triazole coupling .

- Polymer Chemistry : The dioxolane ring serves as a protecting group for carbonyls in polymer backbone synthesis .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 75–77°C (analogous bromo-dioxolanes) | |

| Boiling Point | 397.4°C at 760 mmHg | |

| Density | 1.441 g/cm | |

| Regioselectivity (Li) | Ortho > meta (4:1 ratio) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。